

1-(2-Hydroxyethyl)benzimidazole molecular structure and IUPAC name

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Compound of Interest

Compound Name: 1-(2-Hydroxyethyl)benzimidazole

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An In-depth Technical Guide to 1-(2-Hydroxyethyl)benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and spectral data of **1-(2-Hydroxyethyl)benzimidazole**. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the fundamental characteristics of this heterocyclic compound. All quantitative data is presented in structured tables for ease of reference and comparison.

Molecular Structure and Identification

1-(2-Hydroxyethyl)benzimidazole, a derivative of benzimidazole, is characterized by a hydroxyethyl group attached to one of the nitrogen atoms of the benzimidazole ring.

IUPAC Name: 2-(1H-Benzimidazol-1-yl)ethan-1-ol[1][2]

Synonyms: **1-(2-hydroxyethyl)benzimidazole**, 2-(benzimidazol-1-yl)ethanol, 1H-Benzimidazole-1-ethanol[1]

Molecular Formula: C₉H₁₀N₂O[1][2]

CAS Number: 6340-03-0[1][2]

The molecular structure of **1-(2-Hydroxyethyl)benzimidazole** is depicted in the following diagram:

Caption: Molecular Structure of **1-(2-Hydroxyethyl)benzimidazole**.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(2-Hydroxyethyl)benzimidazole** is provided in the table below.

Property	Value	Reference
Molecular Weight	162.19 g/mol	[1][2]
Appearance	Light yellow to brown solid	[3]
Melting Point	152-154 °C	[3][4]
Boiling Point	428.6 ± 28.0 °C (Predicted)	[3][4]
Density	1.293 g/cm ³ (Predicted)	[3]
pKa	11.79 ± 0.10 (Predicted)	[3]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of **1-(2-Hydroxyethyl)benzimidazole**.

Infrared (IR) Spectroscopy

The IR spectrum of **1-(2-Hydroxyethyl)benzimidazole** exhibits characteristic absorption bands corresponding to its functional groups. While a detailed spectrum is not provided, typical vibrational frequencies for the key functional groups are expected.

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H Stretch (Alcohol)	3200-3600 (broad)
N-H Stretch (Imidazole)	Not present due to substitution at N-1
C-H Stretch (Aromatic)	3000-3100
C-H Stretch (Aliphatic)	2850-3000
C=N Stretch (Imidazole)	~1620
C=C Stretch (Aromatic)	1450-1600
C-O Stretch (Alcohol)	1050-1260

Note: The above table is based on general spectroscopic principles and not on specific experimental data from the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data were not available in the initial search. However, a predicted NMR analysis would suggest the following proton and carbon environments.

Predicted ¹H NMR Chemical Shifts:

- Aromatic Protons (4H): δ 7.2-7.8 ppm
- Imidazole Proton (1H): δ ~8.0 ppm
- CH₂-N- (2H): δ ~4.3 ppm
- CH₂-OH (2H): δ ~3.8 ppm
- OH (1H): Variable, dependent on solvent and concentration

Predicted ¹³C NMR Chemical Shifts:

- Aromatic & Imidazole Carbons: δ 110-155 ppm
- CH₂-N-: δ ~50 ppm

- $\text{-CH}_2\text{-OH}$: $\delta \sim 60$ ppm

Note: These are predicted values and require experimental verification.

Mass Spectrometry

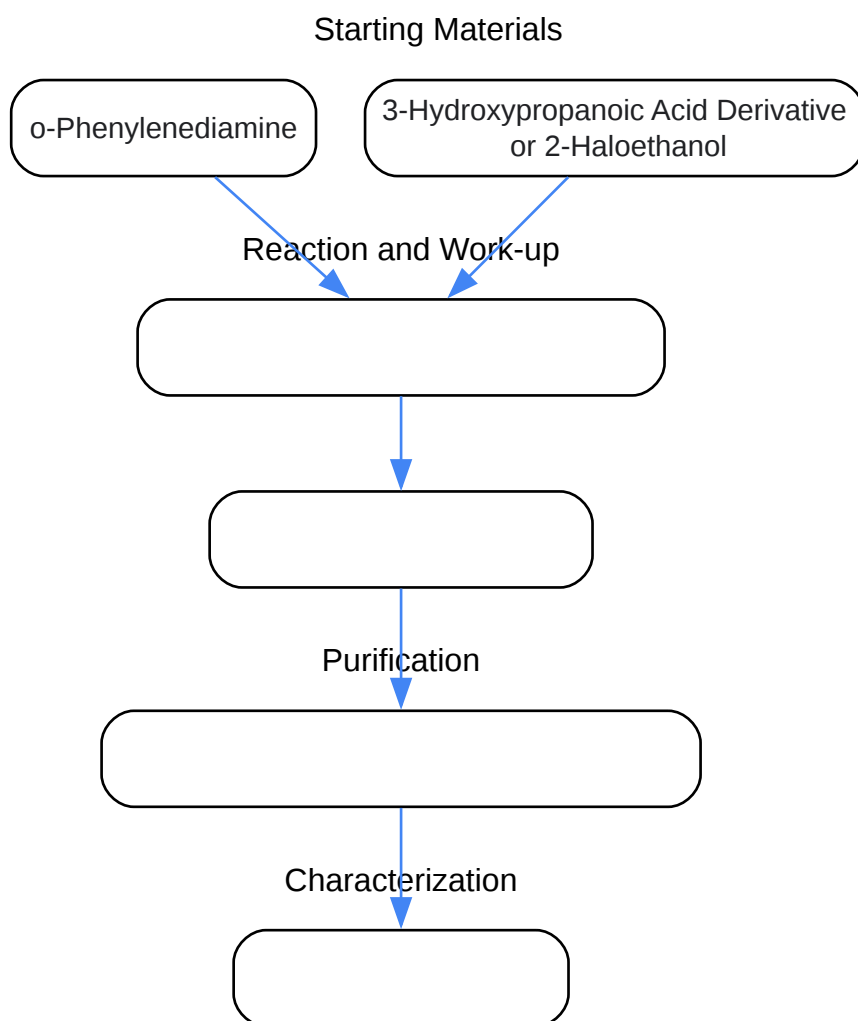
The electron ionization mass spectrum of benzimidazole derivatives typically shows a prominent molecular ion peak.[5] For **1-(2-Hydroxyethyl)benzimidazole** ($\text{C}_9\text{H}_{10}\text{N}_2\text{O}$), the molecular ion peak (M^+) would be observed at m/z 162.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of **1-(2-Hydroxyethyl)benzimidazole** were not explicitly found in the provided search results. However, a general synthetic approach for similar benzimidazole derivatives involves the condensation reaction between o-phenylenediamine and a suitable carboxylic acid or aldehyde.[6] For the synthesis of **1-(2-Hydroxyethyl)benzimidazole**, a plausible route would be the reaction of o-phenylenediamine with 3-hydroxypropanoic acid or a related derivative, or the alkylation of benzimidazole with 2-chloroethanol.

A generalized workflow for a potential synthesis is outlined below:

Generalized Synthesis Workflow



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Caption: A generalized workflow for the synthesis and characterization of **1-(2-Hydroxyethyl)benzimidazole**.

Conclusion

This technical guide has summarized the core molecular and physicochemical properties of **1-(2-Hydroxyethyl)benzimidazole** based on currently available public data. While fundamental identifying information is well-documented, a significant opportunity exists for further research to publish detailed experimental protocols and comprehensive spectroscopic data. Such information would be invaluable to the scientific community, particularly those in medicinal

chemistry and drug development, to facilitate further investigation and application of this compound.

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